2-Amino-3-(2,3,4-trihydroxyphenyl)propanoic acid
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Overview
Description
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid is a tyrosine derivative.
Scientific Research Applications
Modification and Applications in Hydrogels
The compound has been used in the modification of hydrogels, specifically poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels . Through condensation reaction with various aliphatic and aromatic amines, such as 2-amino-3-(4-hydroxyphenyl) propanoic acid, the hydrogels demonstrate increased swelling and thermal stability. These modified hydrogels exhibit promising antibacterial and antifungal activities, positioning them as candidates for medical applications (Aly & El-Mohdy, 2015).
Role in Synthesis of Racemic Compounds
The compound also plays a role in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, particularly those with furan or thiophene nuclei. The synthesis process involves the reduction of certain propanoic acids, with the resulting compounds demonstrating potential in various applications, including medicinal chemistry (Kitagawa et al., 2004; Kitagawa et al., 2005).
Applications in Polymer Science
In the field of polymer science, the compound and its derivatives, like phloretic acid, are utilized to enhance the reactivity of molecules towards benzoxazine ring formation. This application is crucial in developing materials with tailored thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to traditional phenol-based approaches (Trejo-Machin et al., 2017).
Role in Platinum Complex Synthesis
The compound is used as a scaffold in the synthesis of new platinum complexes, where it binds RNA biomedical targets. These complexes, through their dual action of the metal centre and the amino acid moiety, demonstrate moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences, showing potential in cancer treatment (Riccardi et al., 2019).
Properties
Molecular Formula |
C9H11NO5 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)3-4-1-2-6(11)8(13)7(4)12/h1-2,5,11-13H,3,10H2,(H,14,15) |
InChI Key |
BGSYRIVPYDXRDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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